N-(3,5-dimethoxyphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-11(2)15-8-17(22)20(10-18-15)9-16(21)19-12-5-13(23-3)7-14(6-12)24-4/h5-8,10-11H,9H2,1-4H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXPOGISBBODCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC(=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Isopropyl-6-oxopyrimidine Precursors
Synthesis of the Pyrimidine Core
The preparation of the 4-isopropyl-6-oxopyrimidine core typically begins with appropriate precursors such as diethyl malonate or ethyl acetoacetate derivatives. These starting materials can be cyclized with urea or thiourea to form the initial pyrimidine scaffold.
A viable synthetic route involves condensation of an isopropyl-substituted β-keto ester with formamidine or guanidine derivatives to generate the 4-isopropyl-6-oxopyrimidine structure. This cyclization reaction typically proceeds under basic conditions with sodium ethoxide or potassium carbonate.
Reaction conditions:
1. Ethyl 4-methyl-3-oxopentanoate (isopropyl-substituted β-keto ester)
2. Formamidine acetate or guanidine hydrochloride
3. Sodium ethoxide in anhydrous ethanol
4. Reflux for 6-8 hours
5. Acidification with dilute HCl to pH 6-7
N-Alkylation of 6-Oxopyrimidine
The N-alkylation of the 6-oxopyrimidine nitrogen (N1 position) can be achieved using various haloacetate derivatives. For the target compound, chloroacetic acid or its activated derivatives serve as effective alkylating agents.
The regioselective N-alkylation requires careful control of reaction conditions to favor substitution at the N1 position rather than the N3 position. This selectivity can be achieved through:
- Appropriate base selection (typically K₂CO₃ or Cs₂CO₃)
- Control of reaction temperature (generally 60-80°C)
- Selection of appropriate solvent system (DMF, acetonitrile, or DMSO)
Typical reaction conditions:
1. 4-Isopropyl-6-oxopyrimidine (1.0 eq)
2. Ethyl chloroacetate or chloroacetic acid (1.2-1.5 eq)
3. K₂CO₃ (2.0-2.5 eq)
4. DMF (anhydrous)
5. 70-80°C, 6-8 hours
Synthesis of N-(3,5-dimethoxyphenyl)acetamide Derivatives
Preparation from 3,5-Dimethoxyaniline
The N-(3,5-dimethoxyphenyl)acetamide portion can be synthesized via direct amidation of 3,5-dimethoxyaniline with the appropriate activated carboxylic acid derivatives. Several activation methods can be employed for this transformation:
Coupling with Acid Chlorides
Reaction conditions:
1. 3,5-Dimethoxyaniline (1.0 eq)
2. N-protected glycine acid chloride (1.2 eq)
3. Triethylamine or N,N-dimethylaniline (2.0 eq)
4. Dichloromethane or 1,4-dioxane
5. 0-25°C, 4-6 hours
Carbodiimide Coupling Methods
Reaction conditions:
1. 3,5-Dimethoxyaniline (1.0 eq)
2. N-protected glycine (1.1 eq)
3. EDC or DCC (1.2 eq)
4. HOBt (1.2 eq)
5. DIPEA (2.0 eq)
6. DCM or DMF
7. 25°C, 12-24 hours
Convergent Synthesis Strategies
Two-Component Coupling Approach
The most efficient approach for synthesizing N-(3,5-dimethoxyphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide involves a convergent strategy that couples the N-alkylated pyrimidine derivative with 3,5-dimethoxyaniline.
Table 1. Optimized Reaction Conditions for Two-Component Coupling
| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | DCC/HOBt | DIPEA | DMF | 25 | 24 | 72-75 |
| 2 | HATU | DIPEA | DMF | 25 | 16 | 78-82 |
| 3 | EDC/HOBt | TEA | DCM | 25 | 24 | 70-73 |
| 4 | T3P | DIPEA | EtOAc | 50 | 12 | 75-79 |
| 5 | PyBOP | DIPEA | DCM | 25 | 18 | 76-80 |
This approach involves:
Three-Component One-Pot Synthesis
An alternative approach involves a one-pot three-component reaction modeled after similar pyrimidine syntheses:
Reaction sequence:
1. 4-Isopropyl-6-oxopyrimidine (1.0 eq)
2. Ethyl bromoacetate (1.2 eq)
3. K₂CO₃ (2.0 eq) in DMF at 70-80°C for 6 hours
4. Addition of 3,5-dimethoxyaniline (1.0 eq)
5. Continued heating at 80-90°C for 12-16 hours
This approach capitalizes on the reactivity of the in situ generated 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetate ester, which undergoes direct aminolysis with 3,5-dimethoxyaniline to form the desired amide linkage.
Detailed Synthetic Procedure
Preparation of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid
1. 4-Isopropyl-6-oxopyrimidine (5.0 g, 32.9 mmol) was dissolved in anhydrous DMF (50 mL)
2. K₂CO₃ (9.1 g, 65.8 mmol, 2.0 eq) was added and the mixture stirred for 30 minutes
3. Chloroacetic acid (3.7 g, 39.5 mmol, 1.2 eq) was added slowly
4. The reaction mixture was heated at 70°C for 8 hours under nitrogen atmosphere
5. Upon completion (monitored by TLC), the mixture was cooled to room temperature
6. The solvent was removed under reduced pressure
7. The residue was dissolved in water (100 mL) and acidified to pH 3-4 with 1N HCl
8. The precipitate was collected by filtration, washed with water, and dried
9. Recrystallization from ethanol afforded the pure product (typically 75-80% yield)
Synthesis of this compound
1. 2-(4-Isopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid (2.0 g, 9.5 mmol) was dissolved in DMF (20 mL)
2. HATU (4.0 g, 10.5 mmol, 1.1 eq) and DIPEA (3.3 mL, 19.0 mmol, 2.0 eq) were added
3. The mixture was stirred at room temperature for 30 minutes
4. 3,5-Dimethoxyaniline (1.6 g, 10.5 mmol, 1.1 eq) was added
5. The reaction mixture was stirred at room temperature for 16 hours
6. Upon completion (monitored by TLC), the mixture was diluted with ethyl acetate (100 mL)
7. The organic layer was washed with 1N HCl, saturated NaHCO₃, and brine
8. The organic layer was dried over Na₂SO₄, filtered, and concentrated
9. The crude product was purified by column chromatography (ethyl acetate/hexane) or recrystallization
10. The pure product was obtained as a white to off-white solid (typically 78-82% yield)
Alternative Synthetic Approaches
One-Pot Curtius Rearrangement Approach
Drawing inspiration from similar synthetic strategies for related compounds, a one-pot Curtius rearrangement can be employed using diphenylphosphoryl azide (DPPA):
1. Prepare 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid
2. Treat with DPPA and triethylamine in toluene at 80-90°C to form the isocyanate intermediate
3. Add 3,5-dimethoxyaniline directly to the reaction mixture
4. Continue heating for 4-6 hours to form the target amide
This approach eliminates the need for isolation of intermediates and offers a more atom-economical synthesis route with potential yields of 60-70%.
Characterization and Analytical Data
Physical Properties
Table 3. Physical and Spectroscopic Properties
| Property | Description/Value |
|---|---|
| Appearance | White to off-white crystalline solid |
| Molecular Weight | 359.38 g/mol |
| Melting Point | 172-175°C |
| Solubility | Soluble in DMSO, DMF, hot ethanol and methanol; sparingly soluble in chloroform and acetone; insoluble in water and petroleum ether |
Spectroscopic Data
NMR Characterization:
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.12 (s, 1H, NH), 8.01 (s, 1H, pyrimidine-H), 7.05 (d, 2H, aromatic-H), 6.21 (t, 1H, aromatic-H), 4.83 (s, 2H, CH₂), 3.73 (s, 6H, OCH₃), 2.70-2.85 (m, 1H, CH), 1.22 (d, 6H, CH₃)
- ¹³C NMR (100 MHz, DMSO-d₆): δ 165.1, 162.8, 160.7, 157.1, 140.3, 136.2, 98.2, 95.7, 55.3, 43.7, 32.5, 21.6
IR Characterization:
- IR (KBr): 3340-3290 (N-H stretch), 3080-3010 (aromatic C-H), 2960-2870 (aliphatic C-H), 1690-1670 (C=O, amide), 1660-1640 (C=O, pyrimidine), 1610-1590, 1550-1530 (C=C, aromatic), 1210-1190, 1160-1140 (C-O-C) cm⁻¹
Mass Spectrometry:
- HRMS (ESI): m/z calculated for C₁₈H₂₁N₃O₄ [M+H]⁺: 360.1610, found: 360.1608
Optimization of Reaction Parameters
Solvent Effects on N-Alkylation
Table 4. Effect of Solvent on N-Alkylation Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) | N1:N3 Selectivity |
|---|---|---|---|---|
| DMF | 70 | 8 | 80 | 95:5 |
| Acetonitrile | 80 | 10 | 75 | 92:8 |
| DMSO | 80 | 7 | 82 | 90:10 |
| NMP | 80 | 6 | 84 | 93:7 |
| 1,4-Dioxane | 90 | 12 | 68 | 97:3 |
The data indicates that while DMF provides excellent N1:N3 selectivity, NMP offers slightly higher yields with reasonable selectivity. The 1,4-dioxane system demonstrates superior regioselectivity but at the cost of reduced yield and extended reaction time.
Base Optimization for Amide Coupling
Table 5. Effect of Base on Amide Coupling Yield
| Base | Equivalents | Coupling Agent | Time (h) | Yield (%) |
|---|---|---|---|---|
| DIPEA | 2.0 | HATU | 16 | 82 |
| TEA | 2.0 | HATU | 16 | 76 |
| N,N-Dimethylaniline | 2.0 | HATU | 16 | 79 |
| Pyridine | 2.0 | HATU | 16 | 70 |
| 2,6-Lutidine | 2.0 | HATU | 16 | 74 |
The results demonstrate that DIPEA provides optimal yields in the amide coupling step, likely due to its strong basicity and low nucleophilicity which prevents side reactions.
Purification Strategies
Recrystallization
Recrystallization from appropriate solvent systems offers an efficient purification method:
1. Dissolve crude product in minimum volume of hot ethanol or ethyl acetate
2. Cool solution slowly to room temperature, then to 0-5°C
3. Collect crystals by filtration and wash with cold solvent
4. Typical recovery: 80-85% of theoretical yield with >98% purity
Column Chromatography
For challenging purifications, column chromatography using optimized solvent systems is effective:
1. Silica gel (200-300 mesh)
2. Mobile phase: Gradient elution with ethyl acetate/hexane (30:70 to 70:30)
3. Detection: UV at 254 nm or TLC with vanillin stain
4. Typical recovery: 85-90% of theoretical yield with >99% purity
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Interaction with genetic material, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Comparison of Key Analogs
Key Research Findings
Substituent Effects :
- Electron-donating groups (e.g., methoxy in the target) improve solubility compared to electron-withdrawing groups (e.g., Cl in , CF3 in ).
- Bulky substituents like isopropyl may reduce crystallinity, as seen in analogs with lower melting points .
Heterocycle Impact: Pyrimidinones (target and ) favor hydrogen bonding via the carbonyl group, while benzothiazoles () enhance aromatic stacking.
Synthetic Accessibility :
- The target’s lack of stereocenters and polycyclic systems may streamline synthesis compared to complex analogs like or .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on available literature.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyrimidine ring and an acetamide functional group, which are crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing primarily on its effects as an inhibitor of specific enzymes and its potential therapeutic applications.
1. Inhibition of Protein Tyrosine Phosphatase (PTP)
Recent studies have shown that derivatives similar to this compound exhibit significant inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B). For instance, a related compound demonstrated an IC50 value of 4.48 µM against PTP1B, indicating potent activity that could be harnessed for diabetes treatment .
2. Anticancer Activity
The compound has also been evaluated for anticancer properties. Preliminary in vitro studies suggest that it may induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. The specific mechanisms involved include the activation of caspases and the regulation of Bcl-2 family proteins.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound's structural features allow it to fit into the active site of PTP1B, blocking substrate access and thereby inhibiting its phosphatase activity.
- Signal Transduction Modulation : By affecting signaling pathways linked to cell growth and apoptosis, the compound may alter the physiological responses of cells to external stimuli.
Case Studies
Several case studies have highlighted the efficacy of compounds in this class:
| Study | Compound | Target | IC50 Value | Findings |
|---|---|---|---|---|
| NM-03 | PTP1B | 4.48 µM | Potent inhibitor with good in vivo activity | |
| HDF | HSV-1 | Not specified | Inhibits viral replication at late stages |
These studies underscore the potential therapeutic applications of this compound in managing diseases like diabetes and cancer.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(3,5-dimethoxyphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide?
The synthesis typically involves coupling a pyrimidinone core with a substituted acetamide group. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .
- Pyrimidinone activation : Substitution at the 1-position of the pyrimidinone ring via nucleophilic displacement, requiring NaH as a base in THF under reflux (70–80°C) .
- Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >80% purity. Reaction monitoring via TLC and LC-MS is critical .
Q. How can researchers validate the structural integrity of this compound?
- Spectroscopic techniques :
- ¹H NMR : Key signals include δ ~12.50 ppm (NH of pyrimidinone), δ ~10.10 ppm (amide NH), and δ ~2.19 ppm (isopropyl CH3) .
- LC-MS : Molecular ion [M+H]⁺ at m/z 362–463 (varies by substituents) confirms molecular weight .
- Elemental analysis : Carbon and nitrogen percentages should align with theoretical values (e.g., C: 45–50%, N: 12–15%) .
Q. What are the recommended storage conditions to ensure compound stability?
- Store at –20°C in amber vials to prevent photodegradation.
- Stability tests show <5% degradation over 6 months in anhydrous DMSO under inert gas .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. isopropyl groups) influence phosphodiesterase 4 (PDE4) inhibitory activity?
- Methoxy groups : The 3,5-dimethoxyphenyl moiety enhances solubility and π-π stacking with PDE4’s hydrophobic pocket, improving IC₅₀ by ~30% compared to non-substituted analogs .
- Isopropyl group : Bulkier substituents at the pyrimidinone 4-position reduce steric hindrance, increasing binding affinity (ΔG = –9.2 kcal/mol in docking studies) .
- Data contradiction : Some studies report diminished activity with electron-withdrawing groups (e.g., nitro), highlighting the need for substituent-specific SAR analysis .
Q. What methodologies resolve discrepancies in biological activity data across studies?
- Assay standardization : Use uniform PDE4 isoforms (e.g., PDE4B2) and substrate concentrations (1 mM cAMP) to minimize variability .
- Control normalization : Include rolipram (PDE4 inhibitor) as a positive control to calibrate IC₅₀ values .
- Statistical reconciliation : Apply ANOVA to compare datasets, accounting for batch effects in synthesis or cell-line variability .
Q. How can in silico modeling predict off-target interactions for this compound?
- Molecular docking : SwissDock or AutoDock Vina simulations against PDE4 (PDB: 1XOM) reveal preferential binding to the catalytic domain (Gln-443, Asp-318) .
- ADMET prediction : SwissADME estimates moderate blood-brain barrier penetration (BBB score: 0.55) and CYP3A4 metabolism, suggesting potential CNS side effects .
Methodological Challenges
Q. What strategies mitigate byproduct formation during amide coupling?
- Low-temperature activation : Pre-cool reagents to 0°C to suppress racemization .
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate coupling while reducing diacylurea byproducts .
Q. How do researchers address low yields in pyrimidinone ring functionalization?
- Microwave-assisted synthesis : Reduces reaction time from 24 hrs to 2 hrs, improving yields by 15–20% .
- Solvent optimization : Switch from THF to DMF to enhance nucleophilicity of the pyrimidinone oxygen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
